molecular formula C13H10BrCl2NO2S B14932554 4-bromo-N-(3,4-dichlorobenzyl)benzenesulfonamide

4-bromo-N-(3,4-dichlorobenzyl)benzenesulfonamide

Cat. No.: B14932554
M. Wt: 395.1 g/mol
InChI Key: PVSIDHLGDJHWOE-UHFFFAOYSA-N
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Description

4-bromo-N-(3,4-dichlorobenzyl)benzenesulfonamide is a chemical compound with the molecular formula C13H10BrCl2NO2S. It is characterized by the presence of bromine, chlorine, and sulfonamide functional groups, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3,4-dichlorobenzyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3,4-dichlorobenzylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3,4-dichlorobenzyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzenesulfonamides.

    Oxidation Reactions: Products include sulfonic acids.

    Reduction Reactions: Products include amines.

Scientific Research Applications

4-bromo-N-(3,4-dichlorobenzyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-(3,4-dichlorobenzyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the bromine and chlorine atoms can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(3,4-dichlorobenzyl)benzenesulfonamide is unique due to the presence of both bromine and chlorine atoms along with the sulfonamide group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H10BrCl2NO2S

Molecular Weight

395.1 g/mol

IUPAC Name

4-bromo-N-[(3,4-dichlorophenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C13H10BrCl2NO2S/c14-10-2-4-11(5-3-10)20(18,19)17-8-9-1-6-12(15)13(16)7-9/h1-7,17H,8H2

InChI Key

PVSIDHLGDJHWOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCC2=CC(=C(C=C2)Cl)Cl)Br

Origin of Product

United States

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